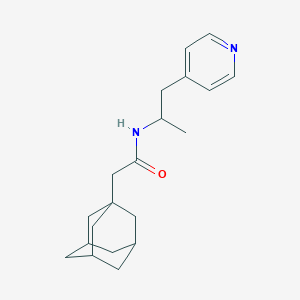![molecular formula C23H32N2O3 B4259444 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4259444.png)
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol
描述
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol, also known as EMD-386088, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent.
作用机制
The mechanism of action of 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol involves the modulation of several neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. It also acts as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling and is a target for antipsychotic drugs.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which is associated with anxiolytic and antidepressant effects. It has also been shown to decrease levels of the neurotransmitter dopamine in the brain, which is associated with antipsychotic effects.
实验室实验的优点和局限性
One advantage of using 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol in lab experiments is its well-characterized mechanism of action, which allows for more precise and targeted studies. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are several potential future directions for research on 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential use in the treatment of anxiety and depression, particularly in patients who do not respond well to traditional antidepressant medications. Another area of interest is its potential use in the treatment of schizophrenia, particularly in combination with other antipsychotic medications. Additionally, further research is needed to fully understand the safety and efficacy of this compound in clinical settings.
科学研究应用
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol has been studied for its potential use in treating various medical conditions, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in human studies.
属性
IUPAC Name |
2-ethoxy-4-[[3-(2-hydroxyethyl)-4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-3-28-23-14-20(8-9-22(23)27)15-24-11-12-25(21(17-24)10-13-26)16-19-6-4-18(2)5-7-19/h4-9,14,21,26-27H,3,10-13,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHALMXUCURNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4259364.png)
![N-methyl-1-(6-methyl-2-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B4259366.png)
![{1-[2-(tetrahydro-2H-thiopyran-4-ylamino)ethyl]piperidin-2-yl}methanol](/img/structure/B4259373.png)
![3-[2-(4,4-diphenyl-1-piperidinyl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B4259391.png)
![(2-methoxyethyl)[(2-methoxypyrimidin-5-yl)methyl][(3-methyl-2-thienyl)methyl]amine](/img/structure/B4259396.png)

![1-(2-methoxyphenyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4259409.png)
![8-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4259415.png)
![N-allyl-2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzamide](/img/structure/B4259417.png)
![4-{[(2-amino-6-morpholin-4-ylpyrimidin-4-yl)(methyl)amino]methyl}-1-cyclopentylpyrrolidin-2-one](/img/structure/B4259426.png)
![4-{[2-(2-ethylpyrimidin-5-yl)-8-methylquinolin-4-yl]carbonyl}-1,3-dimethylpiperazin-2-one](/img/structure/B4259434.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4259466.png)
![(2R*,6S*)-4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4259468.png)
![2-benzyl-4-[3-(2-fluorophenyl)propanoyl]morpholine](/img/structure/B4259470.png)
